Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-[4-[5-[4-(pentyloxy)phenyl]-3-isoxazolyl]benzoyl]-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-, sodium salt (1:1)
Description
Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-[4-[5-[4-(pentyloxy)phenyl]-3-isoxazolyl]benzoyl]-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-, sodium salt (1:1), is a cyclic hexapeptide belonging to the echinocandin class of antifungal agents. It is produced by the fungus Glarea lozoyensis (ATCC 20868) and features a complex structure incorporating non-proteinogenic amino acids, including 3-hydroxyproline, 4-hydroxyhomotyrosine, and a dimethylmyristoyl side chain . The sodium salt form enhances its solubility, with a molecular formula of C56H70N9NaO23S and a molecular weight of 1,292.26 g/mol .
Its structural complexity arises from nonribosomal peptide synthetase (NRPS)-mediated biosynthesis, requiring hydroxylation of proline residues (via α-ketoglutarate-dependent oxygenases like GloF) and incorporation of methylproline derived from leucine .
Properties
Molecular Formula |
C53H67N8O20S |
|---|---|
Molecular Weight |
1168.2 g/mol |
InChI |
InChI=1S/C53H67N8O20S/c1-4-5-6-19-79-33-14-11-29(12-15-33)39-23-34(59-80-39)28-7-9-30(10-8-28)47(69)55-35-22-38(65)50(72)58-52(74)43-44(66)26(2)24-60(43)18-17-54-51(73)42(46(68)45(67)31-13-16-37(64)40(20-31)81-82(76,77)78)57-49(71)36-21-32(63)25-61(36)53(75)41(27(3)62)56-48(35)70/h7-17,20,23,26-27,32,35-36,38,41-46,50,62-68,72H,4-6,18-19,21-22,24-25H2,1-3H3,(H,54,73)(H,55,69)(H,56,70)(H,57,71)(H,58,74)(H,76,77,78)/t26-,27+,32+,35-,36-,38+,41-,42-,43-,44-,45-,46-,50+/m0/s1 |
InChI Key |
IUGBRTCAXNXHJO-COEPQYBRSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C[CH]NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C)O)O)O |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C[CH]NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C)O)O)O |
Origin of Product |
United States |
Preparation Methods
Biosynthesis via Fermentation
Pneumocandin A0 is a secondary metabolite naturally produced by the fungus Glarea lozoyensis (formerly Zalerion arboricola). Wild-type strains synthesize Pneumocandin A0 alongside isomers such as B0 and C0 due to competing biosynthetic pathways. Key steps include:
Fermentation Parameters
- Strain : Wild-type G. lozoyensis (ATCC 20868) is cultivated in optimized media containing carbon sources (e.g., glucose), nitrogen sources (e.g., soy peptone), and inorganic salts.
- Conditions :
- Product Ratio : Native strains produce Pneumocandin A0 as a major component, with an A0:B0 ratio of 7:1 in unmodified fermentations.
Table 1: Fermentation Optimization for Pneumocandin A0
| Parameter | Wild-Type Strain | Engineered Strain (ΔGLoxy4) |
|---|---|---|
| A0:B0 Ratio | 7:1 | 1:80 |
| Yield (mg/L) | ~500 | Not applicable |
| Key Genetic Factors | Native P450 enzymes | GLoxy4 gene disruption |
Extraction and Primary Purification
Crude Pneumocandin A0 is extracted from fermentation broth using solvent systems that leverage its solubility profile:
Chromatographic Purification
High-purity Pneumocandin A0 (>90%) requires chromatographic separation from isomers (B0, C0) and related impurities.
Normal-Phase Chromatography
- Adsorbent : Neutral alumina or silica gel.
- Elution Gradients :
- Yield : 45–55% after pooling high-purity fractions.
Table 2: Chromatographic Conditions for Pneumocandin A0
| Step | Solvent Composition | Target Fraction | Purity (%) |
|---|---|---|---|
| Impurity Elution | Methanol:Water (70:30) | A0-rich | <80 |
| Intermediate Elution | Methanol:Water (85:15) | Mixed | 80–84 |
| Product Elution | 100% Methanol | A0 | 88–95 |
Sodium Salt Formation
The sodium salt is prepared via ion exchange or neutralization:
Chemical Reactions Analysis
Types of Reactions: Pneumocandin A0 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its antifungal properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of pneumocandin A0 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products Formed: The major products formed from these reactions include modified pneumocandin derivatives with enhanced antifungal activity . For instance, caspofungin is a semisynthetic derivative of pneumocandin B0 .
Scientific Research Applications
Antifungal Activity
Pneumocandin A0 has demonstrated potent antifungal activity against various species of fungi, particularly Candida and Aspergillus. In vitro studies have shown its effectiveness against Candida albicans and Pneumocystis carinii pneumonia . The compound's activity is influenced by its structural features, with modifications leading to variations in potency against different fungal pathogens. For example, genetic manipulation has resulted in analogues with enhanced antifungal properties .
Clinical Applications
Pneumocandin A0 serves as a precursor for the development of clinically relevant antifungal agents like caspofungin. The transition from pneumocandin A0 to caspofungin illustrates its therapeutic potential in treating invasive fungal infections, particularly in immunocompromised patients . Clinical trials have confirmed the efficacy of caspofungin against Candida infections, further validating the importance of understanding pneumocandin A0's biological activity for developing effective treatments .
In Vitro Studies
- Activity Against Fungi : Pneumocandin A0 has shown high efficacy in vitro against multiple Candida species.
- Comparison with Other Compounds : Studies indicate that pneumocandin A0 is particularly effective compared to other echinocandins.
Case Studies
- Case Study 1 : In animal models evaluating systemic candidiasis treatment, pneumocandin A0 significantly reduced fungal load compared to untreated controls, supporting its potential as a therapeutic agent.
- Case Study 2 : The successful use of caspofungin in clinical settings for treating invasive fungal infections highlights the relevance of pneumocandin A0 in drug development processes .
Structure-Activity Relationship (SAR)
The biological activity of pneumocandins is closely related to their structural characteristics. Pneumocandin A0 contains unique hydroxylated amino acids that enhance its antifungal efficacy. Research indicates that modifications in these structures can lead to significant changes in antifungal potency against various pathogens .
| Compound Name | Antifungal Activity | Key Features |
|---|---|---|
| Pneumocandin A0 | High | Inhibits β-(1,3)-D-glucan synthase |
| Pneumocandin B0 | High | Semisynthetic derivative |
| Caspofungin | Very High | Improved solubility and stability |
| Pneumocandin I | Elevated | New analog with enhanced activity |
Mechanism of Action
Pneumocandin A0 exerts its antifungal effects by noncompetitively inhibiting 1,3-β-glucan synthase . This enzyme is responsible for synthesizing β-glucan, a critical component of the fungal cell wall . Inhibition of this enzyme leads to osmotic instability and cell lysis . The molecular targets include the catalytic unit of β-glucan synthase, and the pathways involved are those related to cell wall biosynthesis .
Comparison with Similar Compounds
Key Challenges and Innovations
- Fermentation : Wild-type G. lozoyensis predominantly produces A0. Mutagenesis (e.g., UV, chemical) and medium optimization (soybean oil, Pharmamedia) increased B0 yields 20-fold .
- Purification : Structural similarities between A0, B0, and C0 necessitated advanced HPLC and silica-gel chromatography .
- Enzymatic Insights : GloF’s dual hydroxylation (3- and 4-hydroxyproline) and substrate flexibility were critical for engineering high-yield strains .
Biological Activity
Pneumocandin A0, a lipopeptide compound derived from the fermentation of the fungus Glarea lozoyensis, exhibits significant biological activity, particularly as an antifungal agent. This article explores the mechanisms of action, efficacy against various pathogens, structure-activity relationships, and recent advancements in the understanding of this compound.
Pneumocandin A0 primarily functions by inhibiting the synthesis of -1,3-D-glucan, a critical component of fungal cell walls. This inhibition leads to structural instability and eventual cell lysis in fungi. The specific enzyme targeted is -1,3-glucan synthase, which is essential for maintaining the integrity of the fungal cell wall. The absence of a mammalian counterpart for this enzyme provides a therapeutic advantage, reducing potential toxicity in human applications .
Efficacy Against Fungal Pathogens
Pneumocandin A0 has been evaluated for its antifungal activity against various pathogens, including species of Candida, Aspergillus, and Pneumocystis carinii. Notably, it has shown potent effects in both in vitro and in vivo studies:
- In Vitro Studies : Pneumocandin A0 demonstrated significant inhibition of -1,3-D-glucan synthesis in assays involving pathogenic Candida species. This correlation between glucan synthesis inhibition and antifungal activity underscores its potential as an effective treatment against fungal infections .
- In Vivo Studies : In animal models, pneumocandin A0 has shown efficacy against Pneumocystis carinii pneumonia (PCP) and systemic candidiasis. For example, it was found to have a 90% effective dose (ED90) of 0.011 mg/kg in rats for cyst clearance from PCP .
Structure-Activity Relationship (SAR)
The biological activity of pneumocandin A0 can be influenced by structural modifications. Research has indicated that alterations in the side chains and core structure can enhance potency and solubility. For instance, semisynthetic derivatives have been developed that exhibit improved efficacy compared to the natural product. Notably, pneumocandin B0, a derivative with slight modifications, has shown up to 14 times greater potency against Pneumocystis carinii compared to pneumocandin A0 .
Case Studies
Several studies have highlighted the clinical relevance of pneumocandin A0:
- Antifungal Activity : In one study, pneumocandin A0 was tested alongside other lipopeptides co-produced during fermentation. The results indicated that while all compounds exhibited antifungal properties, pneumocandin A0 was particularly effective against both Candida and Pneumocystis species .
- Genetic Manipulation for Enhanced Production : Research into the biosynthetic pathways of pneumocandins has led to genetic modifications in G. lozoyensis, resulting in increased yields of pneumocandin B0 while minimizing pneumocandin A0 production. This approach not only enhances production efficiency but also allows for a better understanding of structure-function relationships within this class of compounds .
Summary Table: Biological Activity Overview
| Property | Details |
|---|---|
| Target Pathogen | Candida, Aspergillus, Pneumocystis carinii |
| Mechanism | Inhibition of -1,3-D-glucan synthase |
| In Vitro ED50 | Varies by pathogen; significant inhibition noted |
| In Vivo Efficacy | ED90 for PCP: 0.011 mg/kg (rats) |
| Structural Variants | Pneumocandin B0 shows enhanced potency |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Pneumocandin A0, and how can researchers optimize yield while maintaining stereochemical integrity?
- Methodological Answer : The synthesis involves sequential coupling of the cyclic hexapeptide core with the sulfated aromatic side chain. Key steps include:
- Stereoselective coupling : Use of (4R,5R)-4,5-dihydroxy-L-ornithine and (4S)-4-hydroxy-L-threonine residues requires chiral auxiliaries or enzymatic catalysis to preserve configuration .
- Sulfation : Introduce the sulfated phenol group under controlled pH (8–9) to avoid desulfation, monitored via ion-pair HPLC .
- Yield optimization : Employ design of experiments (DoE) to balance reaction time, temperature, and solvent polarity. For example, acetonitrile/water (70:30) at 25°C improves solubility of intermediates .
Q. Which analytical techniques are most reliable for characterizing Pneumocandin A0’s purity and structural fidelity?
- Methodological Answer :
- HPLC-MS : Reverse-phase C18 columns (e.g., Chromolith) with gradient elution (0.1% formic acid in water/acetonitrile) resolve impurities. MS detects sulfation (m/z 80 fragment) and confirms molecular weight (calc. 1218.3 Da) .
- NMR : ¹H/¹³C NMR in DMSO-d6 identifies stereochemistry: hydroxy groups at δ 4.1–4.3 ppm (ornithine) and δ 3.9 ppm (threonine). NOESY confirms spatial proximity of the isoxazole and pentyloxy groups .
- Elemental analysis : Validate sodium content (theoretical 1.89%) via ICP-OES .
Advanced Research Questions
Q. How can researchers resolve discrepancies in Pneumocandin A0’s antifungal activity data across different in vitro models?
- Methodological Answer : Contradictions often arise from:
- Assay conditions : Standardize inoculum size (1–5 × 10³ CFU/mL) and incubation time (24–48 hrs). For example, MIC values vary by >2-fold if RPMI media pH fluctuates beyond 7.0 ± 0.1 .
- Target specificity : Use CRISPR-engineered Candida strains lacking β-1,3-glucan synthase (FKS1 mutants) to confirm on-target effects. Off-target interactions (e.g., with chitin synthases) require SPR binding assays .
- Data normalization : Apply Z-factor analysis to exclude batch variability in high-throughput screens .
Q. What computational strategies are effective for predicting Pneumocandin A0’s stability under physiological conditions?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate sulfated phenol group’s solvation in blood plasma (pH 7.4). Free energy calculations (MM-PBSA) predict hydrolysis rates; compare with experimental T½ from LC-MS stability studies .
- DFT calculations : Model acid-catalyzed desulfation pathways. Activation energy >25 kcal/mol correlates with stability in acidic environments (e.g., gastric fluid) .
- In silico PK/PD : Use COMSOL Multiphysics to simulate tissue penetration, integrating logP (-1.2) and protein binding (>90%) parameters .
Q. How can researchers design experiments to probe Pneumocandin A0’s structure-activity relationship (SAR) for reduced hemolytic toxicity?
- Methodological Answer :
- Analog synthesis : Modify the pentyloxy phenyl group (e.g., replace with cyclopropane or shorter alkyl chains). Test hemolysis via erythrocyte lysis assays (0.5% sheep blood, 37°C, 1 hr) .
- 3D-QSAR : Align analogs using CoMFA/CoMSIA. Electrostatic contributions from the sulfated group are critical (contour map q² > 0.5) .
- Transcriptomics : Compare gene expression profiles (RNA-seq) in human hepatocytes treated with toxic vs. non-toxic analogs to identify off-target pathways .
Data Contradiction Analysis
Q. Conflicting reports exist on Pneumocandin A0’s solubility in aqueous buffers. How should researchers address this?
- Methodological Answer :
- Buffer composition : Solubility ranges from 2–10 mg/mL depending on ionic strength. Use phosphate buffer (50 mM, pH 6.8) with 0.01% Tween 80 for consistent results .
- Dynamic light scattering (DLS) : Detect aggregation (>100 nm particles) at concentrations >5 mg/mL, which skews UV/Vis measurements .
- Standardization : Adopt USP <921> guidelines for equilibrium solubility determination (shake-flask method, 24 hrs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
